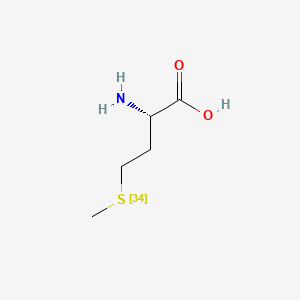
UNII-KD92YL1IS2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate, also known as (11.BETA.,16.BETA.)-21-chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregn-4-ene-3,20-dione, is a synthetic corticosteroid with anti-inflammatory properties. It is commonly used in dermatological applications for its potent ability to reduce inflammation and suppress immune responses .
Applications De Recherche Scientifique
21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new corticosteroids.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential use in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of topical creams and ointments for dermatological conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate involves multiple steps, starting from a steroidal precursor. The key steps include:
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the steroid backbone.
Hydroxylation: Addition of hydroxyl groups to enhance the compound’s activity.
Esterification: Formation of the propionate ester to improve the compound’s stability and absorption.
Industrial Production Methods: Industrial production of 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives, which may have different pharmacological properties .
Mécanisme D'action
21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory cytokines. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Clobetasol Propionate: Another potent corticosteroid used in dermatology.
Betamethasone Dipropionate: Known for its strong anti-inflammatory effects.
Fluocinolone Acetonide: Used for its anti-inflammatory and immunosuppressive properties.
Uniqueness: 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate is unique due to its specific halogenation pattern and esterification, which enhance its potency and stability compared to other corticosteroids. Its molecular structure allows for targeted action with minimal systemic absorption, making it highly effective for topical applications .
Propriétés
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h11,14,17-19,29H,5-10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWSAYUTWRZKP-XGQKBEPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClFO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25120-99-4 |
Source


|
| Record name | (11beta,16beta)-21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025120994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11.BETA.,16.BETA.)-21-CHLORO-9-FLUORO-11-HYDROXY-16-METHYL-17-(1-OXOPROPOXY)PREGN-4-ENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD92YL1IS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/new.no-structure.jpg)
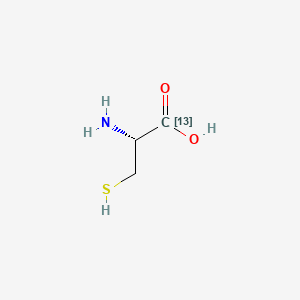
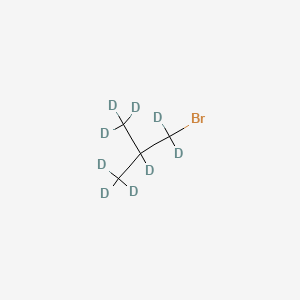
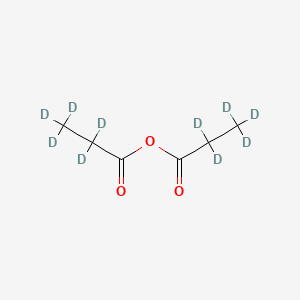
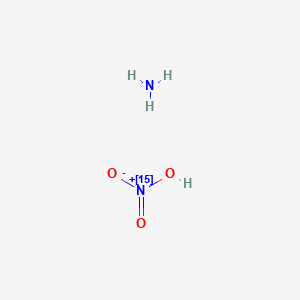
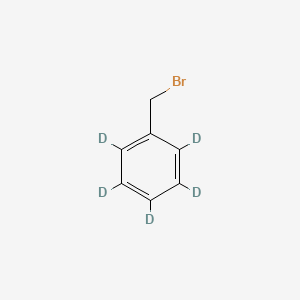
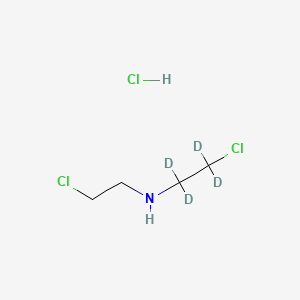
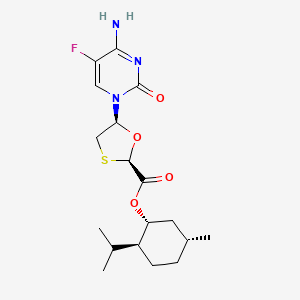
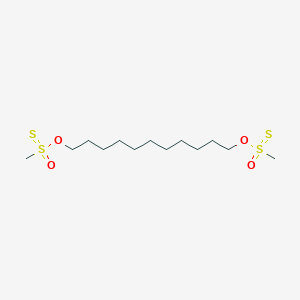

![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
![[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B566172.png)
